molecular formula C18H20FN3O2S B2362839 1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 1234866-36-4

1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No. B2362839
CAS RN: 1234866-36-4
M. Wt: 361.44
InChI Key: WFGINLKGBXGLLU-UHFFFAOYSA-N
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Description

The compound “1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea” does not appear to be widely studied or recognized in the scientific literature. It’s possible that it may be a novel compound or not widely used .


Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I searched .

Scientific Research Applications

Orexin Receptor Mechanisms

Research on compounds structurally related to 1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea has shown significant findings in the study of orexin receptors. For instance, compounds like SB-649868, which are dual orexin receptor antagonists, have been evaluated in binge eating models in female rats. These studies reveal the potential of such compounds in treating eating disorders with a compulsive component (Piccoli et al., 2012).

Acetylcholinesterase Inhibition

Research into flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which share a core structural similarity with the compound , has been conducted to assess their antiacetylcholinesterase activity. These compounds have shown potential in interacting with enzyme hydrophobic binding sites, indicating their possible application in treating diseases like Alzheimer's (Vidaluc et al., 1995).

Antimicrobial and Anti-inflammatory Agents

Compounds like bisthiourea derivatives of dipeptide conjugated to 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole have been synthesized and found to have significant anti-inflammatory and antimicrobial activities. These findings open up potential applications in creating new therapeutics for diseases involving inflammation and bacterial infections (Kumara et al., 2017).

Conformational Analysis in Drug Development

Studies on compounds with similar structures, like {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, have been conducted to understand their conformation in both solid and solution states. This research is crucial in the development of drugs, as it provides insights into the stability and behavior of potential pharmaceutical compounds (Ribet et al., 2005).

Mycobacterium Tuberculosis GyrB Inhibitors

The design and synthesis of thiazole-aminopiperidine hybrid analogues, similar to the compound , have led to the discovery of novel inhibitors for Mycobacterium tuberculosis GyrB. These compounds show promise in developing new treatments for tuberculosis (Jeankumar et al., 2013).

properties

IUPAC Name

1-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-3-thiophen-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2S/c19-15-5-2-1-4-14(15)17(23)22-9-7-13(8-10-22)12-20-18(24)21-16-6-3-11-25-16/h1-6,11,13H,7-10,12H2,(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGINLKGBXGLLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CS2)C(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea

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